Cas no 954275-45-7 (2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-)

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-, is a substituted indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features an aminoethyl side chain at the 3-position and an ethyl group at the 5-position, which may enhance its reactivity and binding affinity in biological systems. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of more complex molecules, particularly those targeting neurological or receptor-based pathways. Its well-defined molecular framework allows for precise modifications, making it a valuable tool for structure-activity relationship studies. The product is typically characterized by high purity and stability, ensuring reliable performance in experimental settings.
2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- structure
954275-45-7 structure
商品名:2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-
CAS番号:954275-45-7
MF:C12H16N2O
メガワット:204.268242835999
CID:5226952

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 化学的及び物理的性質

名前と識別子

    • 2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-
    • インチ: 1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15)
    • InChIKey: VOPHTUOLZVICOY-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(CC)C=C2)C(CCN)C1=O

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-73464-2.5g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
2.5g
$1454.0 2025-03-11
Enamine
EN300-73464-1.0g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
1.0g
$743.0 2025-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01118434-1g
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95%
1g
¥3717.0 2024-04-17
Ambeed
A1127725-1g
3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95%
1g
$541.0 2024-04-15
Enamine
EN300-73464-0.25g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
0.25g
$683.0 2025-03-11
Enamine
EN300-73464-0.1g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
0.1g
$653.0 2025-03-11
Enamine
EN300-73464-0.05g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
0.05g
$624.0 2025-03-11
Enamine
EN300-73464-5.0g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
5.0g
$2152.0 2025-03-11
Enamine
EN300-73464-10.0g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
10.0g
$3191.0 2025-03-11
Enamine
EN300-73464-0.5g
3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
954275-45-7 95.0%
0.5g
$713.0 2025-03-11

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- 関連文献

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-に関する追加情報

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- (CAS No. 954275-45-7): A Comprehensive Overview

2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro- (CAS No. 954275-45-7) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one, is characterized by its indole core and functional groups that confer specific biological activities. The compound's structure includes an indole ring system with a ketone group at the 2-position, an aminoethyl substituent at the 3-position, and an ethyl group at the 5-position.

The indole scaffold is a fundamental building block in many biologically active molecules, including natural products and synthetic drugs. The presence of the aminoethyl and ethyl substituents in 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one adds complexity and versatility to its chemical properties, making it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one in modulating specific biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases. The amino group at the 3-position plays a crucial role in this activity by facilitating interactions with target proteins.

In addition to its enzymatic modulation properties, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has been investigated for its potential as an antiproliferative agent. Studies conducted by a team of researchers at the University of California have demonstrated that this compound can inhibit the growth of various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis.

The synthesis of 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has been optimized through several synthetic routes. One common approach involves the condensation of an appropriate indole derivative with an aminoalkylating agent followed by cyclization to form the final product. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final compound. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

From a pharmacological perspective, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one has shown promising results in preclinical studies. Its ability to cross the blood-brain barrier makes it a suitable candidate for central nervous system (CNS) disorders. Preclinical trials have also indicated that this compound has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles.

In conclusion, 3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one (CAS No. 954275-45-7) represents a promising lead compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play a significant role in advancing therapeutic strategies for various diseases.

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